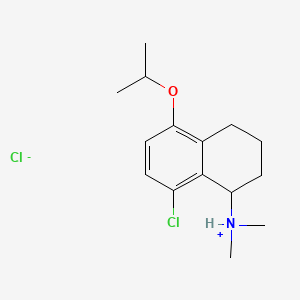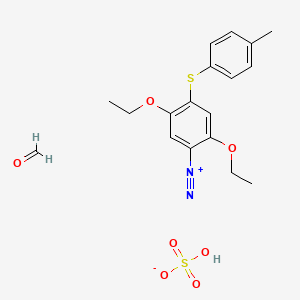
4'-(1,4-Dihydro-2-mercapto-4,4,6-trimethyl-1-pyrimidinyl)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACETOPHENONE,4-(1,4-DIHYDRO-2-MERCAPTO-4,4,6-TRIMETHYL)PYRIMIDINYL- is a heterocyclic organic compound with the molecular formula C15H18N2OS. It is known for its unique structure, which includes a pyrimidine ring substituted with a mercapto group and trimethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ACETOPHENONE,4-(1,4-DIHYDRO-2-MERCAPTO-4,4,6-TRIMETHYL)PYRIMIDINYL- typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-halo derivatives with sulfur-containing reagents, which leads to the formation of the thioxopyrimidine ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functionalization steps. The exact methods can vary depending on the desired purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
ACETOPHENONE,4-(1,4-DIHYDRO-2-MERCAPTO-4,4,6-TRIMETHYL)PYRIMIDINYL- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted pyrimidines. These products can have different properties and applications depending on the functional groups introduced .
Aplicaciones Científicas De Investigación
ACETOPHENONE,4-(1,4-DIHYDRO-2-MERCAPTO-4,4,6-TRIMETHYL)PYRIMIDINYL- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ACETOPHENONE,4-(1,4-DIHYDRO-2-MERCAPTO-4,4,6-TRIMETHYL)PYRIMIDINYL- involves its interaction with cellular components. The mercapto group can interact with thiol groups in proteins, affecting their function. Additionally, the compound can alter cell membrane permeability, leading to changes in cellular processes . The exact molecular targets and pathways are still under investigation, but its effects on protein function and cell membrane integrity are key areas of interest .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thioxopyrimidines and acetophenone derivatives, such as:
2-Thioxopyrimidine: Known for its biological activities, including antimicrobial and anticancer properties.
4-Hydroxy-4-methyl-2-pentanone: Used in various chemical reactions and industrial applications.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Known for its biochemical actions.
Uniqueness
ACETOPHENONE,4-(1,4-DIHYDRO-2-MERCAPTO-4,4,6-TRIMETHYL)PYRIMIDINYL- is unique due to its combination of a pyrimidine ring with a mercapto group and trimethyl substitutions. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
63990-68-1 |
|---|---|
Fórmula molecular |
C15H18N2OS |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
1-[4-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]ethanone |
InChI |
InChI=1S/C15H18N2OS/c1-10-9-15(3,4)16-14(19)17(10)13-7-5-12(6-8-13)11(2)18/h5-9H,1-4H3,(H,16,19) |
Clave InChI |
GWNDISICAKEBKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(NC(=S)N1C2=CC=C(C=C2)C(=O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-amino-N-[[(1S,2R,10S,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B13775703.png)
![benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate](/img/structure/B13775706.png)
![1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one](/img/structure/B13775709.png)











